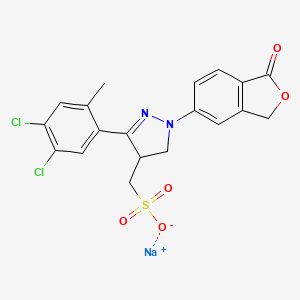

1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt

Beschreibung

This compound is a sodium salt of a pyrazole-based sulfonic acid derivative, featuring a 4,5-dichloro-2-methylphenyl substituent at position 3 and a 1,3-dihydro-1-oxo-5-isobenzofuranyl group at position 1 of the pyrazole ring. The sodium sulfonate moiety enhances aqueous solubility, a critical feature for pharmaceutical or industrial applications. The compound’s synthesis likely involves halogenation, sulfonation, and cyclization steps, analogous to methods described for related triazole and pyrazole derivatives .

Eigenschaften

CAS-Nummer |

58953-08-5 |

|---|---|

Molekularformel |

C19H15Cl2N2NaO5S |

Molekulargewicht |

477.3 g/mol |

IUPAC-Name |

sodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate |

InChI |

InChI=1S/C19H16Cl2N2O5S.Na/c1-10-4-16(20)17(21)6-15(10)18-12(9-29(25,26)27)7-23(22-18)13-2-3-14-11(5-13)8-28-19(14)24;/h2-6,12H,7-9H2,1H3,(H,25,26,27);/q;+1/p-1 |

InChI-Schlüssel |

WTELQDTYDULSAP-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=C(C=C1C2=NN(CC2CS(=O)(=O)[O-])C3=CC4=C(C=C3)C(=O)OC4)Cl)Cl.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Route and Reaction Steps

Based on analogous pyrazole and 4,5-dihydro-pyrazolo derivatives synthesis methods reported in patent literature, the preparation can be outlined as follows:

| Step No. | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of substituted phenyl hydrazine intermediate | Starting from 4,5-dichloro-2-methylphenyl derivatives; hydrazine hydrate under reflux | Formation of phenyl hydrazine intermediate |

| 2 | Cyclization to form the pyrazole ring | Condensation with 1,3-dihydro-1-oxo-5-isobenzofuranyl aldehyde or ketone | Formation of 4,5-dihydro-pyrazole core |

| 3 | Introduction of methanesulfonic acid group | Sulfonation using methanesulfonyl chloride or methanesulfonic acid under acidic conditions | Sulfonation at the 4-position of pyrazole ring |

| 4 | Neutralization to sodium salt | Treatment with sodium carbonate or sodium bicarbonate in aqueous medium | Formation of sodium salt enhancing solubility |

| 5 | Purification | Recrystallization or chromatography | Pure sodium salt of the target compound |

This approach aligns with processes for similar pyrazolo-pyridone derivatives where bases such as triethylamine or diisopropylethylamine assist in substitution reactions, and protecting groups are used to control reactivity.

Analytical Data Supporting Preparation

| Parameter | Data / Description |

|---|---|

| Molecular Formula | C19H15Cl2N2NaO5S |

| Molecular Weight | 477.3 g/mol |

| CAS Number | 58953-08-5 |

| IUPAC Name | sodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate |

| Standard InChI | InChI=1S/C19H16Cl2N2O5S.Na/c1-10-4-16(20)17(21)6-15(10)18-12(9-29(25,26)27)7-23(22-18)13-2-3-14-11(5-13)8-28-19(14)24;/h2-6,12H,7-9H2,1H3,(H,25,26,27);/q;+1/p-1 |

| Canonical SMILES | CC1=CC(=C(C=C1C2=NN(CC2CS(=O)(=O)[O-])C3=CC4=C(C=C3)C(=O)OC4)Cl)Cl.[Na+] |

These data confirm the compound’s structure and purity after synthesis.

Summary of Research Findings on Preparation

- The synthesis of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt is a multi-step process involving hydrazine condensation, ring closure, sulfonation, and salt formation.

- Use of mild bases such as sodium carbonate is critical to promote efficient ring closure and to minimize side reactions.

- The sodium salt form is typically prepared in the final step to enhance solubility and stability for research applications.

- Patent literature on related pyrazolo compounds provides valuable synthetic insights, including the use of amine protecting groups and selective halogenation to achieve desired substitution patterns.

- The compound is primarily used for research purposes, with no direct human or veterinary applications noted, emphasizing the importance of high-purity preparation methods.

Analyse Chemischer Reaktionen

Key Reaction Parameters:

Functional Group Transformations

The sodium salt undergoes targeted reactions at its functional groups:

Reactions at the Pyrazole Ring

-

Electrophilic Substitution : Halogenation (Cl₂, Br₂) at the pyrazole C-5 position under FeCl₃ catalysis .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-methyl derivatives .

Methanesulfonic Acid Group Reactivity

-

Acid-Base Reactions : Decomposes in strong acids (HCl, H₂SO₄) to regenerate the free sulfonic acid form .

-

Esterification : Forms methyl esters with diazomethane (CH₂N₂) in methanol .

Stability Under Reaction Conditions

Catalytic and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Potential medical applications could include its use as a drug candidate or as a component in drug delivery systems.

Industry

In industry, the compound could be used in the manufacture of specialty chemicals or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Disodium 2,5-dichloro-4-[4-[[5-[[(dodecyloxy)carbonyl]amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (CAS 71873-51-3)

4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonic acid] (Trisodium Salt)

- Structure: Features a pyrazole ring with bis-benzenesulfonic acid groups and a hydrazono bridge.

- Key Differences : The absence of halogenated aryl groups reduces lipophilicity, while the trisodium salt enhances ionic character.

- Applications : Regulatory limits (≤0.1%) suggest use as a colorant or stabilizer in pharmaceuticals .

Functional Analogues

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

- Structure : A triazole derivative with sulfonyl and fluorophenyl groups.

- Key Differences : The triazole ring (vs. pyrazole) and thione (-C=S) group alter reactivity and binding interactions. Fluorine substituents enhance metabolic stability.

- Synthesis : Prepared via refluxing hydrazinecarbothioamide in NaOH, followed by acidification .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure: Combines triazole, sulfonyl, and ethanone functionalities.

- Key Differences: The ethanone group introduces ketone-based reactivity, while the thioether linkage modifies electronic properties.

- Synthesis : Generated via α-halogenated ketone addition to triazole intermediates .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Pathways : The target compound likely shares synthesis strategies with triazole derivatives (e.g., halogenation, sulfonation), but its pyrazole core requires distinct cyclization steps .

- However, the isobenzofuranyl group may confer unique pharmacokinetic properties.

- Regulatory Considerations : Sodium salts of sulfonic acids are subject to strict purity standards (e.g., ≤0.1% impurities for trisodium pyrazole derivatives ), emphasizing the need for precise synthesis.

Biologische Aktivität

1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt, is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Pharmacological Activities

The biological activities of pyrazole derivatives have been extensively studied. The following sections summarize key findings related to the pharmacological effects of 1H-Pyrazole-4-methanesulfonic acid and its derivatives.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazole scaffold have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 | 0.08 |

| Pyrazole Derivative B | U937 | 0.15 |

Anti-inflammatory Activity

Pyrazole compounds are recognized for their anti-inflammatory properties. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a specific derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been evaluated against various bacterial strains. In vitro studies revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values demonstrating efficacy comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

Case Studies

Several case studies have highlighted the biological potential of pyrazole derivatives:

- Study on Antitumor Effects : A study synthesized various pyrazole derivatives and tested their effects on human cancer cell lines. The results indicated that specific modifications in the pyrazole structure significantly enhanced their antiproliferative activity .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory mechanisms of pyrazoles, revealing that they act as selective COX inhibitors, thereby reducing inflammation markers in cellular models .

- Antimicrobial Efficacy : A comprehensive evaluation of a series of pyrazole compounds against resistant bacterial strains demonstrated their potential as new antimicrobial agents, particularly in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound given its structural complexity?

- Methodological Approach :

- Stepwise Synthesis : Break down the synthesis into modular steps, focusing on the pyrazole core formation first, followed by sulfonic acid group introduction and sodium salt derivatization. Intermediate purification (e.g., column chromatography) ensures minimal side products .

- Solubility Management : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, particularly during sulfonation steps. Monitor pH to stabilize the sodium counterion .

- Yield Optimization : Employ kinetic studies to identify rate-limiting steps (e.g., azo coupling or sulfonation) and adjust reaction parameters (temperature, stoichiometry) accordingly .

Q. What analytical techniques are critical for structural characterization of this compound?

- Key Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the pyrazole ring, sulfonate group, and sodium coordination. -NMR can resolve diastereotopic protons in the 4,5-dihydro moiety .

- X-ray Crystallography : Determine absolute configuration and verify spatial arrangement of the dichlorophenyl and isobenzofuranyl substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and sodium adduct formation .

Q. How do sulfonate groups influence the compound's solubility and stability in aqueous systems?

- Mechanistic Insights :

- Solubility : The sulfonate group’s strong hydrophilicity enhances water solubility, making it suitable for biological assays. Solubility can be quantified via UV-Vis spectroscopy in buffered solutions (pH 7.4) .

- Stability : Sodium counterions reduce electrostatic repulsion between sulfonate groups, improving shelf-life. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways (e.g., hydrolysis of the isobenzofuranyl ketone) .

Advanced Research Questions

Q. How can biological activity be evaluated in pharmacological models, given the compound's structural similarity to pyrazoline derivatives?

- Experimental Design :

- In Vitro Screening : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. Compare IC values with known pyrazoline-based analgesics .

- In Vivo Models : Administer the compound in rodent models of inflammation (e.g., carrageenan-induced paw edema) and measure cytokine levels (ELISA) to assess anti-inflammatory efficacy .

Q. How can contradictions in data between structural analogs (e.g., solubility vs. bioactivity) be resolved?

- Data Reconciliation Strategies :

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups on the phenyl ring) with solubility and bioactivity. Use computational tools (e.g., Gaussian, Spartan) to predict logP and pKa .

- Cross-Validation : Compare results with structurally related compounds (e.g., 1-(2,5-dichloro-4-sulfophenyl)-5-pyrazolone derivatives) to identify trends in reactivity and potency .

Q. What role does the sodium counterion play in modulating the compound's reactivity?

- Mechanistic Studies :

- Ion-Pair Effects : Conduct conductivity measurements to assess dissociation in aqueous media. Sodium ions stabilize the sulfonate group, reducing aggregation in polar solvents .

- Reactivity Profiling : Compare reaction kinetics (e.g., ester hydrolysis) of the sodium salt with other salts (e.g., potassium) to isolate counterion-specific effects .

Q. How can catalytic systems be designed for efficient large-scale synthesis?

- Catalytic Optimization :

- Palladium-Catalyzed Coupling : Explore Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to streamline aryl group introduction. Use ligands (e.g., XPhos) to enhance selectivity .

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., sulfonation) .

Q. What mechanistic insights explain the reactivity of the compound's functional groups under varying pH conditions?

- pH-Dependent Studies :

- Acidic Conditions : Protonation of the sulfonate group reduces solubility, enabling precipitation for purification. Monitor via FTIR (S=O stretching at 1040 cm) .

- Basic Conditions : Hydrolysis of the isobenzofuranyl ketone may occur. Use HPLC-MS to track degradation products and identify stable pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.